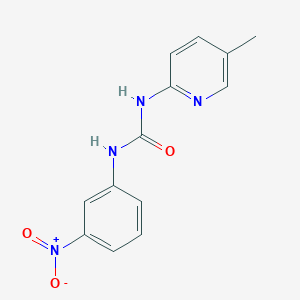
N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide, also known as MPNA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNA is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrate proteins. This leads to a decrease in CK2 activity and downstream signaling pathways, resulting in cell death or growth arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CK2 activity. CK2 is involved in many cellular processes, including DNA replication, transcription, and translation, as well as cell cycle progression and apoptosis. Inhibition of CK2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis, which has been shown to be effective in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide for lab experiments include its high potency and specificity for CK2, which allows for precise control of CK2 activity in cells. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide and its potential applications in scientific research. One direction is to investigate the role of CK2 in other cellular processes, such as autophagy and senescence. Another direction is to explore the potential therapeutic applications of this compound in cancer treatment, either alone or in combination with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide involves several steps, starting with the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-naphthol to form the ester, which is then hydrolyzed to the amide using sodium hydroxide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide has been widely used as a research tool to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. This compound has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-4-8-17(19-13)20-18(21)12-22-16-10-9-14-6-2-3-7-15(14)11-16/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARAGORDHFEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)


![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

